Nicotine ditartrate

Description

Historical Development and Discovery of Nicotine (B1678760) Salt Forms for Research

The use of nicotine in various forms has a history intertwined with the tobacco industry, which historically manipulated the pH of tobacco products. food.gov.uk The industry discovered that by increasing the pH, more nicotine would be in its "freebase" form, which was more volatile and readily absorbed. food.gov.uk Conversely, in its natural state within the tobacco leaf, nicotine is predominantly in a protonated salt form. taylorandfrancis.com

In research contexts, the focus shifted toward creating stable, standardized forms of nicotine for reliable and reproducible experimental outcomes. Freebase nicotine is a hygroscopic, oily liquid that can degrade when exposed to air or light, gradually turning brown. nih.govgoogle.com This instability presents challenges for long-term storage and precise quantification in laboratory settings. To overcome these issues, scientists developed various nicotine salt forms. google.com

Nicotine salts are formed by reacting freebase nicotine with an acid. nih.govnih.gov This process results in a protonated form of the nicotine molecule, which is often a more stable, crystalline solid. google.comprisminltd.com Nicotine ditartrate, a salt formed with two molecules of tartaric acid for each molecule of nicotine, emerged as a particularly useful compound for research. prisminltd.comontosight.ai Its selection for scientific studies, including extensive toxicology reports, was based on its enhanced solubility in water, palatability in animal studies, and its ability to produce systemic exposure comparable to freebase nicotine. nih.gov The development of such salts provided researchers with a reliable, solid, and water-soluble version of nicotine, improving the accuracy and consistency of experiments. prisminltd.comchemicalbook.com

Scope and Significance of this compound in Contemporary Academic Inquiry

This compound is a key compound in modern scientific research, primarily valued for its utility in two major domains: neuroscience and analytical chemistry. ontosight.aichemimpex.com Its solid, stable nature and high water solubility make it an ideal candidate for a variety of laboratory applications. prisminltd.comtocris.com

In neuroscience and pharmacology, this compound serves as a prototypical nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. chemicalbook.comtocris.com Researchers use it to investigate the complex effects of nicotine on the central and peripheral nervous systems. nih.govchemimpex.com Studies employ this compound to explore the mechanisms of addiction, cognition, and potential neuroprotection. prisminltd.comontosight.aichemimpex.com Its ability to bind to and activate nAChRs allows scientists to study the subsequent cascade of neurotransmitter release, including dopamine (B1211576), which is crucial for understanding reward pathways in the brain. nih.govfrontiersin.org

In the field of analytical chemistry, this compound is widely used as a certified reference standard. ontosight.aichemimpex.comsigmaaldrich.com Standard Reference Materials (SRMs) are critical for ensuring the accuracy and validity of analytical methods. nih.gov this compound is used to calibrate instrumentation and validate procedures for determining the nicotine content in a wide array of samples, from tobacco products and e-liquids to biological specimens like blood and urine. ontosight.aichemimpex.comnih.gov Its use as a European Pharmacopoeia (EP) and United States Pharmacopeia (USP) reference standard underscores its importance in quality control and regulatory compliance. sigmaaldrich.comsigmaaldrich.comavantorsciences.com

Interactive Data Tables

Table 1: Physicochemical Properties of Nicotine and its Ditartrate Salt

This table outlines the fundamental chemical and physical properties of nicotine freebase compared to its ditartrate salt form, highlighting the differences that make the salt form advantageous for certain research applications.

| Property | Nicotine (Freebase) | This compound Dihydrate | Source(s) |

| CAS Registry Number | 54-11-5 | 6019-06-3 | nih.govthermofisher.com |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂·2(C₄H₆O₆)·2H₂O | prisminltd.comthermofisher.com |

| Molecular Weight | 162.23 g/mol | 498.4 g/mol | nih.govpharmacompass.com |

| Physical Form | Oily, colorless to pale yellow liquid | White, fine crystalline powder | nih.govprisminltd.comchemicalbook.com |

| Solubility | Soluble in water (below 60°C) and organic solvents | Highly soluble in water and ethanol (B145695) | nih.govprisminltd.comchemicalbook.com |

| Melting Point | -79 °C | 97-100 °C | nih.govchemicalbook.com |

| Boiling Point | 247 °C | Not Applicable | nih.gov |

Table 2: Research Applications and Findings of this compound

This table summarizes key research applications of this compound, including its function as a receptor agonist and its use in behavioral studies.

| Research Area | Application/Finding | Details | Source(s) |

| Neuroscience | nAChR Agonist | Acts as an agonist for nicotinic acetylcholine receptors (nAChRs). | tocris.com |

| Receptor Binding Affinity | Exhibits varying binding affinities (Ki values) for different nAChR subtypes: α4β2 (1 nM), rat α7 (4000 nM), human α7 (7130 nM). | tocris.com | |

| Behavioral Studies | Used in animal models to study reinforcement-related behaviors. Rats showed greater reinforcement with nicotine tartrate compared to freebase nicotine. | nih.govfrontiersin.org | |

| Dopamine Release | Intraperitoneal administration in rats led to a marked increase in extracellular dopamine release in the brain. | frontiersin.org | |

| Analytical Chemistry | Reference Standard | Used as a certified reference material (e.g., EP, USP) for the quantitative analysis of nicotine. | sigmaaldrich.comnih.govsigmaaldrich.comavantorsciences.com |

| Toxicology | In-vivo Studies | Selected for long-term rodent studies due to its stability, solubility, and ability to mimic systemic exposure of freebase nicotine. | nih.gov |

| Thermochemical Analysis | Thermal Properties | Crystalline form with a peak nicotine release temperature intercept of 187.9 °C in differential scanning calorimetry tests. | researchgate.net |

Properties

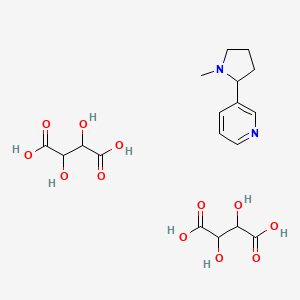

Molecular Formula |

C10H16N2(C4H5O6)2 C10H14N2 . 2C4H6O6 C18H26N2O12 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

RFEJUZJILGIRHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Color/Form |

White plates |

melting_point |

89 °C 90 °C |

physical_description |

Nicotine tartrate appears as a reddish white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion. White solid; [ICSC] White powder; [Sigma-Aldrich MSDS] WHITE FLAKES. |

solubility |

Sol in ether /Dihydrate/ All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Enantiomeric Resolution of Nicotine Ditartrate

Established Synthetic Pathways for Nicotine (B1678760) Ditartrate

The synthesis of nicotine ditartrate primarily revolves around the acid-base reaction between nicotine, a weak base, and tartaric acid, a dicarboxylic acid. Various techniques have been developed to optimize this reaction, focusing on yield, purity, and crystal form.

Salt Synthesis via Modified Evaporation Techniques

A common method for preparing this compound involves a modified slow evaporation technique. acs.org This process begins with dissolving tartaric acid and nicotine in a suitable solvent system. For instance, (S)-Nicotinium bis-l-(+)-tartrate dihydrate has been synthesized by dissolving L-(+)-tartaric acid in a mixture of deionized water and ethanol (B145695), followed by the addition of (S)-nicotine. acs.org The resulting solution is then left for slow evaporation, allowing for the formation of crystals. acs.org Similarly, (S)-nicotinium bis-d-(−)-tartrate can be synthesized by dissolving d-(−)-tartaric acid and (S)-nicotine in ethanol, followed by vigorous stirring and subsequent slow evaporation. acs.org Once a significant portion of the solvent has evaporated, the crystalline product is collected, typically through vacuum filtration, and washed. acs.org

A Chinese patent describes a method for producing nicotine-tartrate complex crystals which involves dissolving tartaric acid in water, heating and stirring while adding nicotine, adjusting the pH, and then allowing the solvent to evaporate to obtain crystalline aggregates. google.com

Acid-Base Reaction Approaches to Nicotine Tartrate Complexes

The fundamental principle behind the synthesis of this compound is a classic acid-base neutralization reaction. Nicotine possesses two basic nitrogen atoms: one in the pyridine (B92270) ring and a more basic one in the pyrrolidine (B122466) ring. google.com Tartaric acid, being a dicarboxylic acid, can donate two protons. This allows for the formation of a 2:1 salt, this compound, where two molecules of tartaric acid react with one molecule of nicotine. researchgate.net

The reaction is typically carried out by dissolving nicotine in an appropriate solvent and then adding tartaric acid to the solution. The mixture is often stirred and may be heated to facilitate the reaction, leading to the formation of the nicotine tartrate salt. Industrial-scale production follows similar principles but with precise control over reaction parameters like temperature and pH to ensure high yield and purity. One patented method details dissolving tartaric acid in a protic solvent, followed by the dropwise addition of nicotine. Stirring at room temperature initiates the precipitation of a white solid. The addition of an aprotic solvent can increase the amount of precipitate. google.com

Role of Solvent Systems in Crystallization (e.g., protic, aprotic)

The choice of solvent is critical in the synthesis and crystallization of this compound as it influences the yield, purity, and crystalline form of the final product. Protic solvents, such as ethanol and methanol (B129727), are commonly used to dissolve both nicotine and tartaric acid. A mixture of isopropanol (B130326) and methanol has been identified as an excellent solvent system for the resolution of (R,S)-nicotine using a tartaric acid derivative. google.comgoogle.com

A patented method for preparing nicotine bitartrate (B1229483) dihydrate crystals with a specific particle size utilizes a mixed solvent system of a low molecular alcohol (like methanol, ethanol, or isopropanol) and water. google.com The volume fraction of the alcohol in the mixed solvent is a key parameter. google.com Another approach involves dissolving tartaric acid in a protic solvent and then, after the addition of nicotine and initial precipitation, adding an aprotic solvent like ethyl acetate (B1210297) to increase the yield of the solid salt. google.com The use of different solvents can lead to different crystalline forms or affect the success of the resolution process. For instance, while isopropanol and methanol individually were not ideal, their combination proved highly effective for resolving (R,S)-nicotine. google.comgoogle.com

Enantioselective Synthesis and Resolution Techniques

Nicotine exists as a pair of enantiomers, (S)-(-)-nicotine and (R)-(+)-nicotine. The naturally occurring form is (S)-(-)-nicotine. The production of enantiomerically pure this compound is crucial for pharmaceutical applications and research. This is primarily achieved through the chiral resolution of racemic nicotine.

Chiral Resolution of Racemic Nicotine via Tartaric Acid Derivatives

Chiral resolution is a key technique for separating enantiomers from a racemic mixture. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

For nicotine, derivatives of tartaric acid are effective chiral resolving agents. Specifically, dibenzoyl-d-tartaric acid has been successfully used to resolve racemic nicotine, yielding enantiomerically pure (S)-nicotine. google.comgoogle.com The process involves dissolving racemic nicotine and dibenzoyl-d-tartaric acid in a suitable solvent system, such as a mixture of isopropanol and methanol. google.comgoogle.com The diastereomeric salt of (S)-nicotine dibenzoyl-d-tartrate precipitates from the solution and can be collected by filtration. google.comgoogle.com Conversely, using dibenzoyl-l-tartaric acid under similar conditions allows for the isolation of (R)-nicotine. google.comgoogleapis.com

Another derivative, (-)-O,O′-di-p-toluoyl-L-tartaric acid (L-PTTA), has also been employed to enrich the (S)-(-)-nicotine enantiomer from a racemic mixture. patsnap.com The choice of the tartaric acid derivative and the solvent system is critical for achieving high enantiomeric purity and yield. google.com

Production of Enantiomerically Pure this compound Isomers

Once the diastereomeric salt is isolated, the enantiomerically pure nicotine must be liberated. This is typically achieved by hydrolyzing the salt with either an acid or a base. google.comgoogle.com Acid hydrolysis, for example with hydrochloric acid, allows for the recovery of the resolving agent, such as dibenzoyl-d-tartaric acid, by extraction with an organic solvent. google.comgoogle.com The nicotine remains in the aqueous layer as a hydrochloride salt. Subsequent basification of the aqueous layer releases the free (S)-nicotine, which can then be extracted with a solvent like dichloromethane. google.comgoogle.com

The resulting enantiomerically pure nicotine can then be reacted with the appropriate enantiomer of tartaric acid to produce the desired enantiomerically pure this compound salt. For example, (S)-nicotine can be reacted with L-(+)-tartaric acid to form (S)-nicotine di-L-tartrate. The synthesis of (S)-nicotinium bis-l-(+)-tartrate dihydrate and (S)-nicotinium bis-d-(−)-tartrate has been demonstrated through slow evaporation from solutions containing the respective tartaric acid isomer. acs.org

The table below summarizes the resolution of racemic nicotine using different tartaric acid derivatives and solvent systems.

| Resolving Agent | Target Enantiomer | Solvent System | Yield (%) | Chiral Purity (%) | Reference |

| Dibenzoyl-d-tartaric acid | (S)-nicotine | Isopropanol-methanol (1:0.3) | 57.6 | 99.5 | googleapis.com |

| Dibenzoyl-l-tartaric acid | (R)-nicotine | Isopropanol-methanol (1:0.3) | 57.6 | 99.9 | googleapis.com |

| Di-p-toluoyl-d-tartaric acid | (S)-nicotine | Ethanol | 60 | 87.9 | googleapis.com |

| Dibenzoyl-d-tartaric acid | (S)-nicotine | Ethanol | 36.4 | 96.4 | googleapis.com |

| Dibenzoyl-d-tartaric acid | (S)-nicotine | Acetone | 37.2 | 93.9 | googleapis.com |

| (-)-O,O′-di-p-toluoyl-L-tartaric acid | (S)-nicotine | Not specified | >75 (e.e.) | >90 (e.e.) | patsnap.com |

Advanced Crystallization and Crystal Engineering

Crystal engineering offers a powerful methodology for transforming liquid active pharmaceutical ingredients (APIs) into stable crystalline solids, thereby enhancing their physicochemical properties. mdpi.comrsc.org For nicotine, an oily liquid prone to degradation upon exposure to air, light, and heat, forming crystalline salts is a key strategy to improve its stability. nsf.govrsc.org The formation of this compound through crystallization with tartaric acid is a prime example of this approach, allowing for the modulation of solid-state characteristics crucial for its use as a high-purity research reagent.

The rational design of this compound crystalline forms is centered on controlling intermolecular interactions to build robust, predictable crystal lattices. This process involves the careful selection of reactants and crystallization conditions to guide the self-assembly of molecules into a stable solid.

A primary design principle is the use of a salt former that is generally recognized as safe (GRAS), such as tartaric acid, to interact with nicotine. mdpi.com The reaction between the basic nicotine molecule and the acidic tartaric acid leads to proton transfer, forming nicotinium cations and tartrate anions that serve as the building blocks for the crystal lattice. Research has demonstrated that using enantiopure forms of tartaric acid, such as L-(+)-tartaric acid and D-(-)-tartaric acid, is highly effective for creating crystalline salts with (S)-nicotine. acs.orgresearchgate.net

The stoichiometry between nicotine and tartaric acid is a critical parameter. Studies have successfully synthesized crystalline salts using a 1:2 molar ratio of (S)-nicotine to the tartaric acid isomer. acs.org This ratio facilitates the formation of a dihydrate salt, specifically (S)-nicotinium bis-L-(+)-tartrate dihydrate, where two doubly protonated nicotinium dications are charge-balanced by four L-tartrate monoanions and incorporate water molecules into the structure. acs.orgresearchgate.net

The choice of solvent system and crystallization method are also key design levers. Slow evaporation from solutions, such as ethanol or ethanol-water mixtures, has been shown to yield high-quality single crystals suitable for X-ray diffraction analysis. acs.orggoogle.com The solvent system influences solubility and molecular mobility, directly impacting crystal nucleation and growth. For instance, one patented method for producing small-particle-size nicotine bitartrate dihydrate specifies dissolving L-(+)-tartaric acid in a mixed solution of a low molecular weight alcohol and water at controlled temperatures before introducing nicotine. google.com

The resulting crystal structure is stabilized by extensive hydrogen-bonding networks. In the (S)-nicotinium bis-L-(+)-tartrate dihydrate salt, the components are linked by these interactions, creating a stable supramolecular assembly. researchgate.net The ability to characterize these structures provides fundamental data for understanding and predicting the properties of the crystalline material.

| Parameter | Value |

|---|---|

| Molecular Formula | 2(C₄H₅O₆)·C₁₀H₁₆N₂·H₂O google.com |

| Crystal System | Orthorhombic google.com |

| Space Group | P2₁2₁2₁ google.com |

| Cell Parameter a (Å) | 7.5898 google.com |

| Cell Parameter b (Å) | 14.045 google.com |

| Cell Parameter c (Å) | 20.912 google.com |

A major goal of crystal engineering is to produce solid forms with superior properties compared to the parent API. For research reagents, consistency, purity, and stability during storage and handling are paramount. By converting liquid nicotine into crystalline this compound, significant enhancements in thermal and photostability are achieved.

Thermal Stability The thermal properties of nicotine salts can be modulated through the selection of the salt former. researchgate.net A key indicator of thermal stability is the melting point. Crystalline solids generally possess much higher melting points than the liquid API. The salt prepared with D-(−)-tartaric acid exhibits a melting point of 143.1 °C, one of the higher melting points reported for a crystalline nicotine solid. researchgate.net This increased thermal stability is critical for ensuring the integrity of a research reagent, preventing degradation and ensuring a longer shelf life. In one study, this compound dihydrate was found to be a crystalline material with a nicotine release temperature intercept of 187.9 °C, indicating significant stability at elevated temperatures compared to liquid nicotine. researchgate.net

| Compound | Physical Form | Melting Point (°C) | Nicotine Release Temp. Intercept (°C) |

|---|---|---|---|

| (S)-Nicotine | Liquid | -79 | 127.9 researchgate.net |

| (S)-Nicotinium bis-D-(−)-tartrate | Crystalline | 143.1 researchgate.net | N/A |

| (S)-Nicotinium bis-L-(+)-tartrate dihydrate | Crystalline | N/A | N/A |

| This compound Dihydrate | Crystalline | N/A | 187.9 researchgate.net |

| Nicotinium Gentisate | Crystalline | 155.9 mdpi.com | N/A |

| Nicotine Salicylate | Crystalline | N/A | 177.4 researchgate.net |

Photostability Liquid nicotine readily degrades when exposed to UV light. rsc.org Crystallization provides a robust method to enhance photostability. By confining the nicotine molecule within a rigid crystal lattice, the solid-state environment can limit the diffusion of molecular oxygen and restrict molecular conformations that are susceptible to photo-induced degradation. acs.org Research has confirmed that both the D-tartrate and L-tartrate salts of nicotine exhibit no degradation after 24 hours of irradiation in a UV photoreactor, whereas pure (S)-nicotine shows significant degradation under the same conditions. researchgate.net This enhanced photostability further solidifies the role of this compound as a reliable and stable research standard.

Control of Physical Form For research applications requiring precise and repeatable results, the physical form of a reagent, such as its particle size, is important. Crystal engineering techniques can be tailored to control these attributes. A patented process demonstrates that by carefully controlling process parameters like cooling rate during crystallization, nicotine bitartrate dihydrate can be reliably produced with a specific particle size distribution (e.g., D90 smaller than 10 microns). google.com This level of control over the final product's physical properties is a hallmark of advanced crystal engineering and is essential for producing high-quality research reagents.

Iii. Structural Elucidation and Advanced Characterization of Nicotine Ditartrate

Spectroscopic Analysis of Nicotine (B1678760) Ditartrate

Spectroscopy is a cornerstone in the chemical analysis of nicotine ditartrate, confirming its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to confirm the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to ensure the structural integrity of the compound.

In studies conducted by the National Institute of Environmental Health Sciences (NIEHS), the ¹H and ¹³C NMR spectra for nicotine bitartrate (B1229483) dihydrate were found to be consistent with the predicted chemical structure. nih.gov Analysis of the ¹H NMR spectra can also reveal the presence of impurities. For instance, minor signals indicative of an ethyl group have been detected, suggesting the possible presence of residual ethanol (B145695) from the manufacturing or purification process. nih.gov

Solid-state ¹³C NMR of a nicotine-tartrate complex crystal has shown distinct chemical shifts at approximately δ 21.74, δ 32.90, δ 38.73, δ 55.54, δ 70.22, δ 126.50, and δ 147.27 ppm, which correspond to the carbon atoms in the nicotine and tartrate moieties. google.com

Table 1: Representative ¹³C NMR Chemical Shifts for a Nicotine-Tartrate Complex Note: Data is for a solid-state sample.

| Chemical Shift (δ) in ppm | Assignment |

| 21.74 | Pyrrolidine (B122466) Ring Carbon |

| 32.90 | Pyrrolidine Ring Carbon |

| 38.73 | Pyrrolidine Ring Carbon |

| 55.54 | N-Methyl Carbon |

| 70.22 | Tartrate Carbon |

| 126.50 | Pyridine (B92270) Ring Carbon |

| 146.27 | Pyridine Ring Carbon |

Data sourced from patent CN108329296A. google.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the nicotine and tartrate components. The identity of nicotine bitartrate dihydrate has been confirmed using IR spectroscopy, with spectra matching the expected structure. nih.gov

The spectrum of this compound exhibits characteristic absorptions for O-H stretching from the hydroxyl and carboxylic acid groups of the tartrate, C-H stretching from the alkane-like and aromatic portions of nicotine, C=O stretching from the carboxylic acid, and C=C and C=N stretching from the pyridine ring. pressbooks.publibretexts.org The broad O-H absorption is a key feature, indicative of the extensive hydrogen bonding in the crystal structure.

Table 2: General Infrared Absorption Regions for Functional Groups in this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 | O-H (Carboxylic Acid, Alcohol, Water) | Stretching (Broad) |

| 3000-2850 | C-H (sp³) | Stretching |

| ~3030 | C-H (sp², Aromatic) | Stretching |

| ~1740-1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600 | C=C / C=N (Aromatic Ring) | Stretching |

| 1300-1000 | C-O | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically identifying chromophores—the parts of a molecule that absorb light. The primary chromophore in this compound is the pyridine ring of the nicotine moiety.

A validated UV spectrophotometric method for the quantitative analysis of nicotine bitartrate dihydrate determined the maximum absorbance (λmax) to be at 259 nm when dissolved in 0.1 N hydrochloric acid. asianpubs.orgasianpubs.org This absorption is characteristic of the π → π* electronic transition within the aromatic pyridine ring system. The technique is noted for its linearity, precision, and accuracy in determining the concentration of the compound. asianpubs.orgresearchgate.net

X-ray Crystallography of this compound Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the crystal lattice. carleton.edu Studies on (S)-nicotinium bis-l-(+)-tartrate dihydrate, the commercially available form, have been conducted to determine its crystal structure. acs.org

Similarly, a single crystal structure for a nicotine-tartrate complex with one water molecule has been reported. google.com This analysis revealed that the crystal belongs to the orthorhombic crystal system with the space group P2₁2₁2₁. google.com The complex consists of a dicationic, protonated nicotine molecule, two singly deprotonated tartrate anions, and a water molecule, all connected through a network of hydrogen bonds. google.com

Table 3: Crystallographic Data for a Nicotine-Tartrate Monohydrate Complex

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z (Formula units per cell) | 4 |

Data sourced from patent CN108329296A. google.com

Powder X-ray diffraction (PXRD) is a key technique for analyzing the crystalline form of a bulk sample and identifying different polymorphic forms. google.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal structure.

The PXRD pattern of a nicotine-tartrate complex crystal shows characteristic diffraction peaks at specific 2θ angles. These peaks can be used for routine identification and quality control to ensure consistency between batches and to detect any potential polymorphic transformations.

Table 4: Characteristic Powder X-ray Diffraction Peaks for a Nicotine-Tartrate Complex

| Diffraction Angle (2θ) |

| 12.28° |

| 15.54° |

| 17.06° |

| 18.03° |

| 20.09° |

| 22.51° |

| 23.99° |

| 25.20° |

| 27.02° |

| 28.44° |

| 29.72° |

Data sourced from patent CN108329296A. google.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight, elemental composition, and structural integrity. Through various mass spectrometric methods, the identity of the compound can be unequivocally confirmed, and its fragmentation behavior can be mapped to provide a detailed structural fingerprint.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the confident identification of nicotine and its related substances in a this compound sample. nih.gov This technique provides highly accurate mass measurements, which allow for the determination of the elemental composition of an ion. Modern HRMS instruments, such as time-of-flight (ToF) mass spectrometers, can achieve mass resolutions exceeding 10,000 Full Width at Half Maximum (FWHM), enabling the differentiation of compounds with very similar nominal masses. nih.gov

In the analysis of this compound, HRMS is employed to verify the mass of the protonated nicotine molecule ([C₁₀H₁₅N₂]⁺). The exceptional mass accuracy, typically within a few parts per million (ppm), allows for the unambiguous confirmation of its elemental formula. This capability is particularly valuable in impurity profiling, a critical aspect of pharmaceutical quality control, where HRMS can confidently identify and assign formulas to unknown impurities present in the active pharmaceutical ingredient (API). nih.gov The use of HRMS provides a far greater depth of analytical information compared to standard resolution mass spectrometry, empowering scientists to precisely monitor and control the purity of this compound. nih.gov

| Attribute | Value |

|---|---|

| Molecular Formula (Nicotine) | C₁₀H₁₄N₂ |

| Ion Formula (Protonated) | [C₁₀H₁₅N₂]⁺ |

| Theoretical Monoisotopic Mass (Da) | 163.1230 |

| Typical Experimental Mass (Da) | 163.1228 |

| Typical Mass Accuracy (ppm) | -1.2 |

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for confirming the molecular structure of the nicotine cation in this compound. acs.orgnsf.gov In an MS/MS experiment, the protonated nicotine molecule (the precursor ion, m/z 163.1) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. uiowa.edu The resulting fragmentation pattern provides a structural fingerprint that is unique to the molecule, allowing for its definitive identification. acs.org

The fragmentation of protonated nicotine is well-characterized. uiowa.edugoogle.com A primary fragmentation pathway involves the cleavage of the C-C bond between the pyridine and pyrrolidine rings, leading to the loss of the pyrrolidine ring. Another significant pathway is the cleavage within the N-methylpyrrolidine ring. uiowa.edunih.gov The major product ions observed in the positive-ion ESI-MS/MS spectrum of nicotine are detailed in the table below. This fragmentation data is crucial for structural confirmation and is widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of nicotine in various matrices. nsf.govnih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 163.1 | 132.1 | Loss of CH₃NH₂ (Methylamine) from the pyrrolidine ring |

| 163.1 | 117.1 | Cleavage leading to the formation of the N-methyl-Δ¹-pyrrolidinium ion |

| 163.1 | 106.1 | Formation of the protonated pyridine ion after cleavage |

| 163.1 | 84.1 | Formation of the N-methylpyrrolidinium cation |

| 163.1 | 78.0 | Formation of the pyridine radical cation |

Advanced Microscopic and Surface Characterization

Beyond spectroscopic techniques, advanced characterization methods provide insight into the three-dimensional arrangement of molecules in the solid state and the nature of the non-covalent forces that govern the crystal structure of this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. The resulting surface provides a unique picture of the molecular environment and is invaluable for understanding the stability and properties of crystalline solids like nicotinium tartrate. nih.govacs.org

For the nicotinium tartrate salts, the analysis revealed that the crystal lattice is stabilized predominantly by extensive hydrogen bonding. nih.govacs.org The most significant interactions are O–H···O and N–H···O contacts between the nicotinium cations and the tartrate anions. nih.gov The fingerprint plots show that O···H/H···O contacts make up the largest percentage of the Hirshfeld surface, underscoring the critical role of hydrogen bonding. nih.gov Other significant contacts include H···H, C···H/H···C, and O···C/C···O interactions. nih.gov This detailed quantification of intermolecular forces provides a basis for understanding the physical properties of the crystals, such as melting point and stability. acs.org

| Interaction Type (X···Y/Y···X) | Contribution (%) |

|---|---|

| O···H / H···O | 40.6 - 41.0 |

| H···H | 31.5 - 31.8 |

| C···H / H···C | 14.8 - 15.0 |

| O···C / C···O | 4.6 - 4.9 |

| C···C | 3.2 - 3.3 |

| N···H / H···N | 2.7 |

| O···N / N···O | 1.0 - 1.1 |

| C···N / N···C | 0.5 |

Note: Ranges reflect analysis of different molecular environments within the crystal's asymmetric unit. nih.gov

Iv. Analytical Methodologies for Nicotine Ditartrate Purity and Impurity Profiling

Chromatographic Techniques for Nicotine (B1678760) Ditartrate Quantification and Separation

Chromatography is an indispensable tool for the analysis of nicotine ditartrate. The choice of technique and method is dictated by the specific analytical goal, whether it is routine purity assessment, the detection of trace-level impurities, or the characterization of volatile components. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) each offer unique advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely adopted and robust method for the routine quantification of this compound and the analysis of its non-volatile related substances. This technique provides reliable and precise measurements, making it suitable for quality control and stability-indicating assays. nih.gov

The development of a successful HPLC method hinges on the selection of appropriate stationary and mobile phases to achieve optimal separation of nicotine from its related impurities. The European Pharmacopoeia and the United States Pharmacopeia (USP) specify several nicotine-related compounds that must be monitored, including nicotine-N-oxides, cotinine (B1669453), nornicotine (B190312), anatabine, myosmine, anabasine, and β-nicotyrine. waters.com The USP mandates that for pharmaceutical-grade nicotine, individual impurities should not exceed 0.5% (5 mg/g), and the total of all impurities must be less than 1% (10 mg/g). waters.com

Reversed-phase chromatography is the most common approach, utilizing C18 columns. nih.gov However, due to the basic and hydrophilic nature of nicotine, conventional C18 columns can sometimes present challenges in achieving adequate retention and symmetrical peak shapes. chromatographyonline.com To overcome these issues, specialized columns such as the Hypersil Gold Phenyl or the trimodal Acclaim Trinity P1 column, which incorporates anion-exchange, cation-exchange, and reversed-phase properties, have been successfully employed. chromatographyonline.comgcms.cz The Acclaim Trinity P1, for instance, allows for the simultaneous separation of the cationic nicotine and the anionic tartrate counter-ion. chromatographyonline.com

The mobile phase composition is another critical parameter. Typically, it consists of a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov The pH of the buffer is a key factor in controlling the retention and selectivity of the separation. For example, a mobile phase containing a phosphate (B84403) buffer at pH 6.3 has been used to ensure that nicotine is retained by both cation exchange and reversed-phase mechanisms. chromatographyonline.com The detection wavelength is commonly set at or near the UV maximum of nicotine, which is typically around 260 nm, to ensure high sensitivity. nih.gov

A stability-indicating HPLC method was developed to separate nicotine hydrogen tartrate from its degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, and thermal degradation. nih.gov This method utilized an Intersil C-18 column and a mobile phase of methanol and buffer (25:75 v/v), demonstrating its specificity and stability-indicating capabilities. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Intersil C-18 | Acclaim Trinity P1 (3 µm, 3 x 50 mm) |

| Mobile Phase | Methanol: Buffer (25:75 v/v) | 25% Acetonitrile in Sodium Phosphate Buffer (pH 6.3) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 260 nm | UV at 210 nm |

| Temperature | Ambient | Not Specified |

Both isocratic and gradient elution strategies are utilized in the HPLC analysis of this compound, with the choice depending on the complexity of the sample matrix and the number of impurities to be resolved.

Isocratic elution , which employs a constant mobile phase composition throughout the analysis, is favored for its simplicity, reliability, and the stability of the baseline, making it well-suited for routine quality control applications where the separation of a few known components is required. lu.se For instance, an isocratic method with a mobile phase of methanol and buffer (25:75 v/v) has been successfully used to analyze nicotine hydrogen tartrate and its degradation products. nih.gov Another isocratic approach used a mobile phase of 70:30 (% v/v) water with 0.1% triethylamine (B128534) (pH 7.6) and acetonitrile with 0.1% triethylamine on a C18 column. nih.gov

Gradient elution , in which the composition of the mobile phase is altered during the run, is particularly advantageous for analyzing complex mixtures containing compounds with a wide range of polarities. lu.se By gradually increasing the organic solvent concentration, gradient elution can shorten analysis times and improve peak resolution for a broader spectrum of impurities. A gradient method was developed using a quaternary pump system with mobile phases consisting of 0.1% (v/v) triethylamine in water (A), methanol (B), and acetonitrile (C), demonstrating its utility for analyzing nicotine in various sample matrices. nih.gov This approach is especially valuable for impurity profiling where both polar and non-polar related substances may be present.

Table 2: Comparison of Isocratic and Gradient Elution for this compound Analysis

| Elution Mode | Advantages | Typical Application |

|---|---|---|

| Isocratic | Simple, reliable, stable baseline, ideal for routine analysis. lu.se | Quantification of this compound and a limited number of known impurities. |

| Gradient | Resolves complex mixtures, shorter run times for broad impurity profiles, enhanced sensitivity. lu.se | Comprehensive impurity profiling and stability studies where a wide range of degradation products may be present. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering substantially higher resolution, speed, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. oup.com For the analysis of this compound and its closely related impurities, UHPLC provides a powerful tool for achieving superior separation efficiency.

The development of UHPLC methods often involves the use of specialized columns, such as those with ethylene (B1197577) bridged hybrid (BEH) particles like the ACQUITY UPLC BEH C18, which offer high mechanical and chemical stability, even at elevated pH. lu.se This is particularly advantageous for the analysis of nicotine, as a higher pH can be used to maintain the analyte in its unprotonated form. lu.se The enhanced resolution of UHPLC is critical for separating isomeric impurities and for detecting trace-level components that might co-elute in a standard HPLC separation. A study successfully employed an ACQUITY UPLC I-Class PLUS System for the impurity analysis of nicotine, demonstrating the capability of UHPLC to provide detailed impurity profiles. waters.com The transition from HPLC to UHPLC can dramatically reduce analysis times, for example, from over 45 minutes to less than 5 minutes in some applications, while also improving detector selectivity and peak resolution. oup.com

While liquid chromatography is the primary technique for the non-volatile components of this compound, Gas Chromatography (GC) is well-suited for the analysis of nicotine itself and any volatile or semi-volatile impurities. nih.gov When coupled with a Flame Ionization Detector (FID), GC provides a robust and sensitive method for quantification. The FID is highly responsive to hydrocarbons and offers a wide linear dynamic range. chromatographyonline.com

In a typical GC-FID analysis, the sample is injected into a heated port where it is vaporized and then carried by an inert gas through a capillary column. restek.com The column, often a non-polar type like an Rtx-VMS, separates the components based on their boiling points and interactions with the stationary phase. restek.comupm.edu.my Rapid GC-FID methods, with run times of less than five minutes, have been developed for the quantification of nicotine. restek.com However, a significant limitation of GC is that some nicotine-related compounds, such as nicotine-N-oxide, are thermally unstable and can degrade at the high temperatures required for GC analysis, making this technique unsuitable for their determination. waters.comwaters.com

For the most comprehensive and definitive analysis of this compound and its impurities, the coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard. These techniques provide not only separation and quantification but also structural information, enabling the confident identification of known and unknown compounds.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (ToF) MS, when coupled with UHPLC, allows for highly accurate mass measurements of eluted compounds. waters.com This capability is invaluable for determining the elemental composition of unknown impurities and for distinguishing between compounds with very similar masses. waters.com An application using an ACQUITY RDa Detector, a compact ToF mass spectrometer, demonstrated the efficient identification of nicotine and its related impurities in a this compound dihydrate sample. waters.com

LC-MS/MS, often utilizing a triple quadrupole mass spectrometer, offers exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM). mdpi.comacademicjournals.org In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and then a specific product ion is monitored in the third. This highly specific detection method minimizes matrix interference and allows for very low limits of detection and quantification. mdpi.com A sensitive and selective UPLC-MS/MS method was developed for the simultaneous determination of seven nicotine-related impurities, achieving separation within 2.0 minutes and a total run time of 3.5 minutes. mdpi.com This method demonstrated good extraction yields and low limits of detection, making it suitable for the analysis of trace-level impurities in various matrices. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry offers a rapid and accessible means for the quantitative analysis of this compound. These methods are based on the principle that the nicotine molecule absorbs light in the ultraviolet (UV) spectrum, allowing for its concentration to be determined.

UV Spectrophotometry Method Development and Validation

The development of a UV spectrophotometric method is a common approach for the routine quantitative analysis of this compound. asianpubs.org These methods are valued for their simplicity, speed, and cost-effectiveness. The process typically involves identifying the wavelength of maximum absorbance (λmax) for this compound in a specific solvent, which is often found to be around 259-261 nm in solvents like 0.1 N hydrochloric acid or methanol. asianpubs.orgresearchgate.net

Validation is a critical step to ensure the method is reliable, accurate, and reproducible. researchgate.net Key validation parameters, as stipulated by guidelines from the International Conference on Harmonization (ICH), include linearity, accuracy, precision, and sensitivity. researchgate.netresearchgate.net A developed UV spectrophotometry method was found to be linear, with a coefficient of variation of approximately 0.9994, precise (with a relative standard deviation of less than 1%), and accurate (with an average recovery of about 100.53%). asianpubs.orgasianpubs.org The method's linearity is its ability to produce test results directly proportional to the analyte's concentration over a given range. asianpubs.org For instance, a linear response for nicotine has been recorded over a concentration range of 2–12 µg/ml. researchgate.net Sensitivity is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), which have been reported as 0.422 µg/ml and 2.513 µg/ml, respectively, for a method using methanol as the solvent. researchgate.net

Table 1: Example of UV Spectrophotometry Method Validation Parameters

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5-10 µg/mL | asianpubs.org |

| Correlation Coefficient (R²) | 0.9994 | asianpubs.org |

| Accuracy (% Recovery) | 100.53% | asianpubs.org |

| Precision (% RSD) | >1% | asianpubs.orgresearchgate.net |

| Limit of Detection (LOD) | 0.118 mg/ml | ajrconline.org |

| Limit of Quantification (LOQ) | 0.354 mg/ml | ajrconline.org |

Colorimetric Assay Principles for this compound Derivatives

Colorimetric assays provide an alternative spectrophotometric technique for quantifying nicotine and its derivatives. These methods are based on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte. nih.gov

One principle involves the reaction of nicotine with a specific reagent to form a colored complex. For example, a method for determining total tobacco alkaloids involves the bromination of nicotine to form dibromonicotine, which then reacts with potassium iodide in the presence of starch to yield a water-soluble blue complex that can be measured spectrophotometrically. researchgate.net Another approach for determining free-base nicotine in solution uses the water-soluble indicator Alizarin Red S. rsc.org This indicator changes from pale yellow to pink when it is deprotonated by the basic nicotine molecule. Since the indicator is less acidic than other acids that might be present (like benzoic acid used in e-liquids), it selectively interacts only with the free-base form of nicotine, allowing for its specific quantification. rsc.org The resulting color change is then measured to determine the concentration of free-base nicotine. rsc.org

Impurity Identification and Characterization

The purity of this compound is critical, necessitating robust analytical methods for identifying and quantifying impurities. These impurities can originate from the manufacturing process or from the degradation of the compound over time.

Profiling of Process-Related Impurities (e.g., Nicotine-N-oxides, Nornicotine)

Nicotine sourced from tobacco is often accompanied by other related alkaloids that are considered process-related impurities. google.com The European Pharmacopoeia monograph 1452 specifies several potential impurities in nicotine, including anatabine, anabasine, cotinine, myosmine, β-nicotyrine, nicotine-N-oxides, and nornicotine. waters.comresearchgate.netmdpi.comacs.org

Nicotine-N-oxides : These are oxidation products of nicotine.

Nornicotine : This is a demethylated metabolite of nicotine. nih.gov

The impurity profile can vary depending on the source of the tobacco and the extraction and purification processes used. google.com In contrast, synthetically produced nicotine is generally free from the alkaloid impurities found in tobacco-derived nicotine, although it may contain other process-related impurities. google.comnih.gov High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques used to identify and quantify these impurities with high sensitivity and specificity. waters.commdpi.com The US Pharmacopeia (USP) has standards for pharmaceutical-grade nicotine, requiring that any single impurity must be less than 0.5% and the total of all impurities must not exceed 1%. waters.commdpi.com

Detection and Quantification of Degradation Products

Nicotine is susceptible to degradation when exposed to environmental factors such as light, air (oxygen), humidity, and high temperatures. mdpi.comacs.org This degradation can lead to the formation of various products.

Common degradation products include:

Cotinine researchgate.net

Myosmine researchgate.net

Nicotine-N'-oxide mdpi.com

β-nicotyrine mdpi.com

Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for separating and quantifying these degradation products from the parent this compound compound. ajrconline.org Forced degradation studies are often performed under stressed conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally produce and identify potential degradation products. ajrconline.org For example, studies have shown that nicotine can degrade into products like oxidized nicotine and nicotinic acid upon exposure to UV irradiation. acs.org A study on nicotine pouches found that after 12 months under long-term storage conditions, myosmine, cotinine, and nicotine-N′-oxide were found to be 0.055%, 0.015%, and 1.32% of the target nicotine level, respectively. acs.org

Table 2: Common Nicotine Impurities and Degradation Products

| Compound | Type | Typical Origin |

|---|---|---|

| Anatabine | Process-Related Impurity | Tobacco Plant Alkaloid |

| Anabasine | Process-Related Impurity | Tobacco Plant Alkaloid |

| Cotinine | Process/Degradation | Tobacco Plant / Nicotine Oxidation |

| Myosmine | Process/Degradation | Tobacco Plant / Nicotine Degradation |

| Nicotine-N-oxides | Process/Degradation | Tobacco Plant / Nicotine Oxidation |

| Nornicotine | Process-Related Impurity | Tobacco Plant Alkaloid |

| β-nicotyrine | Process/Degradation | Tobacco Plant / Nicotine Dehydrogenation |

Method Validation Parameters for Research Applications

For research applications, the validation of analytical methods is crucial to ensure that the data generated are reliable and fit for purpose. Validation demonstrates that a method is suitable for its intended use and is a requirement of good laboratory practice. ajpaonline.com The validation is typically performed in accordance with ICH guidelines. researchgate.net

Key validation parameters include:

Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ajpaonline.comimpactfactor.org

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is often evaluated by the correlation coefficient (r or r²) of the calibration curve. asianpubs.orgimpactfactor.org

Range : The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. asianpubs.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. ajpaonline.comimpactfactor.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:

Repeatability (Intra-day precision) : Precision under the same operating conditions over a short interval of time. researchgate.netimpactfactor.org

Intermediate Precision (Inter-day precision) : Expresses within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajpaonline.comimpactfactor.org

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajpaonline.comimpactfactor.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. ajrconline.orgsciencepublishinggroup.com

Linearity and Range Determination

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte. asianpubs.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. fda.gov

For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them with the chosen analytical method. ajpaonline.comasianpubs.org A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC) against the concentration. ajpaonline.com The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be close to 1.000. mdpi.com

For example, a validated HPLC method for nicotine demonstrated linearity over a concentration range of 0.78–50 µg/mL with a correlation coefficient of 1.0000. mdpi.com Another study established linearity for nicotine over a wider range of 0.4 µg/mL to 500 µg/mL, which is suitable for analyzing various nicotine concentrations in different products. nih.gov The ICH guidelines recommend using a minimum of five concentration levels for linearity studies. asianpubs.org

Table 2: Example of Linearity Data for Nicotine Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.78 | (Value) |

| 1.56 | (Value) |

| 3.125 | (Value) |

| 6.25 | (Value) |

| 12.5 | (Value) |

| 25 | (Value) |

| 50 | (Value) |

This is a representative table; actual values would be determined experimentally.

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. asianpubs.org It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix. nih.gov For nicotine analysis, accuracy is typically assessed by spiking a placebo or sample with known concentrations of this compound at different levels (e.g., 50%, 100%, and 150% of the nominal concentration). nih.gov The recovery should generally be within 98% to 102%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time. ut.ee It is determined by analyzing replicate samples of the same concentration on the same day. asianpubs.org

Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. ut.ee It is determined by repeating the analysis on different days or with different analysts. nih.govasianpubs.org

For a precise method, the %RSD for both repeatability and intermediate precision should typically be no more than 2%. nih.gov

Table 3: Representative Accuracy and Precision Data

| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Reference |

| 50% | 40 | (Value) | (Value) | < 2% | < 2% | nih.gov |

| 100% | 80 | (Value) | (Value) | < 2% | < 2% | nih.gov |

| 150% | 120 | (Value) | (Value) | < 2% | < 2% | nih.gov |

Detection and Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. asianpubs.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianpubs.org

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. amazonaws.com The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. researchgate.net

For example, a validated HPLC method for nicotine reported an LOD of 0.07 µg/mL and an LOQ of 0.3 µg/mL. mdpi.com Another spectrophotometric method for nicotine bitartrate (B1229483) dihydrate found the LOD and LOQ to be 0.103 µg/mL and 0.313 µg/mL, respectively. researchgate.net

Table 4: LOD and LOQ Values from Different Analytical Methods for Nicotine

| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| HPLC | 0.07 | 0.3 | mdpi.com |

| UV Spectrophotometry | 0.103 | 0.313 | researchgate.net |

Robustness Evaluation for Method Transferability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov It is an important parameter to evaluate for method transferability between different laboratories or instruments. uclan.ac.uk

To assess robustness, small, deliberate changes are made to the analytical method parameters. For an HPLC method, these can include:

Flow rate of the mobile phase (e.g., ±10%). researchgate.net

Column temperature (e.g., ±5°C). researchgate.net

Composition of the mobile phase (e.g., altering the ratio of organic solvent). nih.gov

pH of the mobile phase buffer. akjournals.com

The effect of these changes on the analytical results, such as peak area, retention time, and resolution, is then evaluated. The method is considered robust if the results remain within acceptable criteria, typically a %RSD of no more than 2.0 for replicate injections under each varied condition. nih.gov A robust method ensures that it can be reliably transferred and used in different environments without compromising its performance. lcms.cz

V. Stability and Degradation Kinetics of Nicotine Ditartrate

Intrinsic Stability Studies under Stress Conditions

The intrinsic stability of a chemical compound refers to its reactivity under conditions that accelerate degradation, such as high temperature, light, humidity, and in the presence of acids, bases, or oxidizing agents.

Nicotine (B1678760) ditartrate demonstrates greater thermal stability compared to nicotine freebase. frontiersin.org Studies have shown that nicotine salts, in general, have higher melting points and are less volatile than nicotine itself. frontiersin.org The thermal decomposition of nicotine primarily occurs between 80°C and 180°C, whereas nicotine salts like nicotine ditartrate release nicotine at a higher temperature range of 150°C to 260°C. frontiersin.org This indicates enhanced stability.

Thermogravimetric analysis has been employed to study the thermal decomposition process. The kinetic models for the thermal decomposition of nicotine salts can be complex, often involving multiple stages. For instance, the decomposition of nicotine tartrate has been described using different reaction models for various temperature regions, indicating a multi-step degradation process. frontiersin.org The activation energies for the pyrolysis of various nicotine salts have been found to range from 21.26 to 74.10 kJ mol-1. frontiersin.org A lower activation energy suggests that the salt requires less energy to begin decomposition upon heating. frontiersin.org

Table 1: Thermal Decomposition Characteristics of Nicotine Salts

| Nicotine Salt | Primary Decomposition Temperature Range (°C) |

| Nicotine | 80 - 180 |

| Nicotine Tartrate | 150 - 260 |

| Nicotine Benzoate | Not specified |

| Nicotine Citrate | Not specified |

| Nicotine Malate | Not specified |

| Nicotine Lactate | Not specified |

| Nicotine Levulinate | Not specified |

This table illustrates the enhanced thermal stability of nicotine tartrate compared to nicotine freebase.

Nicotine is known to be sensitive to light, which can induce degradation. acs.org Crystalline forms of nicotine, such as its salts, may offer protection against photolytic degradation by limiting the diffusion of molecular oxygen. acs.org

Studies on the photodegradation of nicotine in aqueous solutions under UV-254 irradiation show that the process follows pseudo-first-order kinetics at low concentrations. researchgate.net The degradation rate is pH-dependent, with faster kinetics observed at a pH range of 5-8, where the monoprotonated form of nicotine is predominant. researchgate.net While nicotine itself is removed quickly, this does not necessarily equate to complete mineralization, as various by-products are formed. researchgate.net The presence of other substances, like humic acids, can slightly slow the degradation by competing for the UV light. researchgate.net

Research on a reduced graphene oxide-TiO2 nanocomposite demonstrated its effectiveness in degrading nicotine under UV light, achieving approximately 80% decomposition. researchgate.net This highlights the potential for photocatalytic systems in nicotine degradation.

The stability of nicotine and its salts is influenced by pH. In acidic conditions, nicotine, a weak base, exists in its protonated, more water-soluble form. sci-hub.se This form is generally less volatile. Conversely, under alkaline conditions, the non-protonated, more lipophilic form is favored, which is more readily absorbed through biological membranes. sci-hub.sescbt.com

Nicotine is susceptible to oxidative degradation. google.com The formation of various oxidized products is a known degradation pathway, especially when exposed to air and light. acs.org One of the primary metabolites of nicotine in biological systems is cotinine (B1669453), formed through a two-step oxidative process. sci-hub.se This process involves the hydroxylation of nicotine to 5-hydroxynicotine, which is then oxidized to cotinine. sci-hub.se

In environmental contexts, the oxidative degradation of nicotine can occur through different microbial pathways, such as the pyridine (B92270) pathway, the pyrrolidine (B122466) pathway, and a hybrid of the two. researchgate.netresearchgate.net These pathways involve a series of enzymatic oxidation steps. For example, in the hybrid pathway, nicotine is converted to 6-hydroxypseudooxynicotine, which is then further oxidized. researchgate.net

Identification and Characterization of Degradation Products

The identification of degradation products is essential for understanding the complete degradation pathway of a compound. Modern analytical techniques are pivotal in this process.

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the identification and structural elucidation of impurities and degradation products. sci-hub.semolnar-institute.com

In the context of nicotine, LC-high-resolution mass spectrometry (LC-HRMS) has been used to identify biotransformation products. In one study, 17 different nicotine biotransformation products were detected, with cotinine and nornicotine (B190312) being the major ones. nih.gov GC-MS is also a standard method for quantifying nicotine, using its characteristic mass spectrum (molecular ion at m/z 162 and a base peak at m/z 84, representing the pyrrolidine unit). sci-hub.se

Studies on the photodegradation of nicotine have utilized both LC-MS and GC-MS to identify the resulting photoproducts. researchgate.net For instance, the UV-254 degradation of nicotine in water led to the formation of at least six identifiable photo-products, confirming that while the parent compound is degraded, other related compounds are formed. researchgate.net

Chromatographic Separation of this compound from its Degradation Impurities

The quantitative analysis of this compound and the separation of the active pharmaceutical ingredient (API) from its potential degradation products are critical for ensuring the quality and stability of research formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques employed for this purpose. These methods offer the specificity required to develop stability-indicating assays.

A stability-indicating HPLC method has been successfully developed to separate Nicotine Hydrogen Tartrate from impurities generated under various stress conditions. ajrconline.org Forced degradation studies, which involve exposing the drug to harsh conditions like acid, base, oxidation, heat, and light, are essential for validating the selectivity of the chromatographic method. ajrconline.orgnih.govnih.gov In one such study, Nicotine Hydrogen Tartrate was subjected to acid and base hydrolysis, oxidation with hydrogen peroxide, dry heat, and photochemical degradation. ajrconline.org The resulting degradation products were effectively separated from the parent drug peak, demonstrating the method's utility for stability testing. ajrconline.org

The selection of the chromatographic column and mobile phase is paramount for achieving adequate resolution. Reversed-phase columns, such as C18 or phenyl-based chemistries, are commonly utilized. ajrconline.orgnih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). ajrconline.orgakjournals.com For instance, a method for Nicotine Hydrogen Tartrate used an Intersil C-18 column with a mobile phase of methanol and buffer in a 25:75 v/v ratio. ajrconline.org Optimization of parameters such as mobile phase composition, pH, flow rate, and column temperature is crucial for resolving all potential impurities from the main analyte peak. nih.govnih.gov

The table below summarizes typical chromatographic conditions used for the analysis of nicotine salts and their impurities.

Table 1: Examples of Chromatographic Conditions for Nicotine Salt Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | HPLC | UPLC | HPLC |

| Column | Intersil C-18 | Waters Acquity HSS T3 (150 mm × 2.1 mm, 1.8-μm) | Hypersil Gold Phenyl (150 mm × 4.6 mm, 3 µm) |

| Mobile Phase | A: MethanolB: Buffer | A: Ammonium acetate (B1210297) buffer (pH 6.5, 0.01 M)B: 10:25:65 (v/v) mixture of buffer, methanol, and acetonitrile | A: 0.1% (v/v) triethylamine (B128534) in water (pH 7.6)B: 0.1% (v/v) triethylamine in methanolC: 0.1% (v/v) triethylamine in acetonitrile |

| Mode | Isocratic (25:75 v/v) | Gradient | Gradient |

| Flow Rate | Not Specified | 0.35 mL/min | Not Specified |

| Detection | UV-Visible | Photodiode Array (PDA) UV | PDA (230 nm–350 nm) |

| Reference | ajrconline.org | akjournals.com | nih.gov |

Strategies for Enhancing this compound Stability in Research Formulations

Nicotine as a free base is an oil that is prone to degradation, particularly when exposed to air and light. acs.orgnih.gov Converting it into a solid salt form, such as this compound, is a primary strategy to improve its stability. prisminltd.com Further enhancements can be achieved by controlling the salt's crystalline structure and by careful selection of storage conditions and formulation excipients.

Crystal engineering provides a powerful tool for improving the stability of active pharmaceutical ingredients. acs.org For nicotine, crystallization into a salt form like tartrate has been shown to be an effective method for creating materials with enhanced thermal properties and significantly improved resistance to degradation induced by light. acs.orgresearchgate.net

Research has demonstrated that nicotinium tartrate salts exhibit superior photostability compared to liquid (S)-nicotine. acs.org In studies where samples were irradiated with UV light for 24 hours, both the L-tartrate and D-tartrate salts of nicotine showed no detectable photodegradation, whereas the pure liquid nicotine showed numerous new peaks in its NMR spectrum, confirming degradation. acs.orgresearchgate.net This enhanced stability is attributed to the restriction of molecular oxygen diffusion through the crystalline lattice. acs.org

The crystalline form also impacts thermal stability. Nicotinium tartrate salts have been shown to possess high melting points and offer greater thermal stability than nicotine co-crystals. acs.org The (S)-nicotinium bis-d-(−)-tartrate salt, for instance, has a melting point of 143.1 °C, making it one of the highest-melting crystalline nicotine solids reported. acs.org The thermal characteristics, including the enthalpy of fusion (ΔH°fusion), can be measured by techniques like Differential Scanning Calorimetry (DSC).

Table 2: Thermal Properties of (S)-Nicotinium Tartrate Salts

| Crystalline Form | Melting Point (°C) | Enthalpy of Fusion (ΔH°fusion) (kJ mol−1) |

|---|---|---|

| (S)-nicotinium bis-l-(+)-tartrate dihydrate | 93.7 | 50.89 |

| (S)-nicotinium bis-d-(−)-tartrate | 143.1 | 38.55 |

The long-term stability and shelf life of this compound are heavily dependent on storage conditions and the excipients used in a formulation. prisminltd.comgoogle.com Key environmental factors that can accelerate degradation include temperature, light, and pH. prisminltd.com

Storage Conditions: Proper storage is essential to maintain the integrity of this compound. It is advised to store the compound in tightly sealed containers, protected from light. caymanchem.coma-sense.pl Temperature is a critical factor; for stock solutions, stability is significantly extended at lower temperatures. For example, reconstituted solutions are reported to be stable for up to two weeks at 4°C, while storage at -20°C can maintain stability for up to six months. sigmaaldrich.com For the solid, hygroscopic powder form, storage at room temperature (10-30°C) in a dry environment is often recommended. nih.govsigmaaldrich.com

Excipients: The choice of excipients in a formulation is crucial as they can either enhance or compromise the stability of this compound. prisminltd.com Incompatible excipients, such as strong acids, bases, or peroxides, can lead to chemical degradation. prisminltd.coma-sense.pl Conversely, compatible excipients can protect the API. For example, incorporating nicotine into a particulate material with microcrystalline cellulose (B213188) (MCC) as an excipient has been shown to yield a stable product. google.com This formulation demonstrated stability for over 14 weeks when stored openly at 20°C and 55% relative humidity (RH), and for up to 14 weeks at accelerated conditions of 40°C and 50% RH. google.com Other protective excipients can include antioxidants to combat oxidative degradation and buffering agents to maintain an optimal pH, further extending the product's shelf life. prisminltd.com

Table 3: Stability of Nicotine Formulations Under Various Conditions

| Formulation | Storage Condition | Duration | Outcome | Reference |

|---|---|---|---|---|

| This compound Stock Solution | 4°C | Up to 2 weeks | Stable | sigmaaldrich.com |

| This compound Stock Solution | -20°C | Up to 6 months | Stable | sigmaaldrich.com |

| Nicotine/MCC Particulate Material (1% w/w) | 20°C / 55% RH (openly stored) | Over 14 weeks | Stable, no discoloration or increase in impurity peaks | google.com |

| Nicotine/MCC Particulate Material (1% w/w) | 40°C / 50% RH (openly stored) | Up to 14 weeks | Stable, no discoloration or increase in impurity peaks | google.com |

Vi. Pharmacological and Biochemical Research Applications of Nicotine Ditartrate Non Clinical/mechanistic Focus

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Binding Studies

Nicotine (B1678760) ditartrate is extensively used to characterize the binding properties of ligands to various nAChR subtypes. In these studies, it's the nicotine moiety that interacts with the receptor.

The affinity of nicotine for different nAChR subtypes is a key area of investigation. The inhibition constant (K_i) is a measure of this affinity, with lower values indicating a stronger binding. Nicotine generally shows the highest affinity for the α4β2 subtype, which is abundant in the brain. tocris.comrndsystems.com

Research has established a range of K_i values for nicotine across various nAChR subtypes, demonstrating its selectivity. For instance, the K_i value for the α4β2 receptor is in the low nanomolar range, while its affinity for the α7 and α1β1δγ subtypes is significantly lower, with K_i values in the micromolar range. tocris.comrndsystems.com This selectivity is crucial for understanding the specific roles of different nAChR subtypes in physiological and pathological processes.

Table 1: In Vitro Receptor Affinity of Nicotine for nAChR Subtypes

| nAChR Subtype | K_i (nM) |

|---|---|

| α4β2 | 1 tocris.comrndsystems.com |

| α1β1δγ | >1000 tocris.comrndsystems.com |

| rat α7 | 4000 tocris.comrndsystems.com |

This table presents the inhibition constants (Ki) of nicotine for various nicotinic acetylcholine receptor (nAChR) subtypes, indicating its binding affinity.

Competitive binding assays using isolated tissue preparations, such as rat brain homogenates, are a common method to study nAChRs. nih.govscienceopen.com In these assays, nicotine ditartrate is used to compete with a radiolabeled ligand for binding to the receptors. By measuring the displacement of the radioligand by increasing concentrations of nicotine, researchers can determine the affinity and density of nAChRs in a specific tissue. nih.govscienceopen.com

For example, studies using [³H]-epibatidine as the radioligand in rat brain homogenates have shown that nicotine can displace the radioligand, indicating that both compounds bind to the same or overlapping sites on the receptor. nih.govscienceopen.com The results of these assays can reveal the presence of different nAChR subtypes with varying affinities for nicotine within a single brain region. nih.govscienceopen.com

Radioligand binding is a fundamental technique in pharmacology for quantifying receptor-ligand interactions. In the context of nAChRs, radiolabeled forms of nicotine or other nAChR ligands are used to directly measure the number of receptors in a given sample. This compound is often used as a "cold" (non-radiolabeled) competitor to determine the specific binding of the radioligand. snmjournals.org

The process typically involves incubating a tissue preparation (like brain membranes) with a radioligand, such as [³H]-cytisine or [³H]-epibatidine, in the presence and absence of a high concentration of unlabeled nicotine. mdpi.comeurofinsdiscovery.com The difference between the total binding (in the absence of nicotine) and the non-specific binding (in the presence of nicotine) represents the specific binding of the radioligand to nAChRs. snmjournals.orgmdpi.com This methodology is crucial for screening new compounds for their affinity to nAChRs and for studying changes in receptor density in various conditions.

In Vitro Cellular and Subcellular Mechanistic Investigations

Beyond receptor binding, this compound is used to investigate the downstream cellular and subcellular effects of nAChR activation.

A significant area of research is the modulation of neurotransmitter release by nicotine. Nicotine, by activating presynaptic nAChRs, can enhance the release of various neurotransmitters, including dopamine (B1211576), acetylcholine, glutamate, and GABA. nih.govjneurosci.org